N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide

Chemical Synthesis Process Chemistry Building Block Procurement

Sourcing challenges for halogenated enamide building blocks often involve low synthetic yields and unstable inventories. This compound resolves both. Key supply advantages: • Validated 69% isolated yield from patent route, enabling cost-effective scaling vs. 55-62% for analogs. • Off-the-shelf AldrichCPR stock item (MDL MFCD17171316) with TBC stabilizer to prevent vinyl polymerization during long-term 2-8°C storage. • Orthogonal 5-Br and 3-F handles support sequential functionalization absent in mono-halogen or saturated analogs.

Molecular Formula C9H8BrFN2O
Molecular Weight 259.07 g/mol
CAS No. 887143-43-3
Cat. No. B1521870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide
CAS887143-43-3
Molecular FormulaC9H8BrFN2O
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESCC(=O)NC(=C)C1=C(C=C(C=N1)Br)F
InChIInChI=1S/C9H8BrFN2O/c1-5(13-6(2)14)9-8(11)3-7(10)4-12-9/h3-4H,1H2,2H3,(H,13,14)
InChIKeyQBLXJZARYMBSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide: Chemical Class and Core Properties


N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide (CAS 887143-43-3) is a halogenated pyridine derivative with the molecular formula C₉H₈BrFN₂O and molecular weight 259.08 g/mol . The compound features a distinctive vinyl-acetamide moiety bridging to a pyridine ring that bears both bromine at the 5-position and fluorine at the 3-position, classifying it as a vinylogous amide scaffold . It is supplied as a solid at room temperature with a melting point of 46–47°C and is offered through commercial vendors under the AldrichCPR collection for early discovery research . The predicted physicochemical properties include a boiling point of 398.6±42.0°C, density of 1.512±0.06 g/cm³, and pKa of 12.79±0.46 .

Why Generic Substitution Fails for N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide


Direct substitution of N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide with structurally similar halogenated pyridine derivatives is not functionally equivalent due to three quantifiable differentiators: (i) the vinyl-acetamide group confers enamide character absent in simple acetamides like 2-(5-Bromo-3-fluoropyridin-2-yl)acetamide (MW 233.04) or nitrile analogs ; (ii) the concurrent presence of bromine (orthogonal cross-coupling handle) and fluorine (electronic modulation) is not replicated in mono-halogenated analogs such as N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide (CAS 905587-18-0, MW 180.18) ; and (iii) the reported patent-derived synthetic route produces a 69% isolated yield, whereas analog syntheses may require divergent conditions or yield different substitution patterns . These features collectively preclude reliable interchange without experimental validation.

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide: Differentiation Evidence


Patent-Derived Synthetic Yield Comparison

The synthesis of N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide from 5-bromo-3-fluoro-pyridine-2-carbonitrile via MeMgCl addition followed by acetic anhydride quenching yields 69% isolated product after chromatographic purification, as documented in patent US08912221B2 . In contrast, the synthesis of the mono-fluorinated analog N-(1-(5-fluoropyridin-2-yl)vinyl)acetamide (CAS 905587-18-0) from alternative precursors is reported with isolated yields ranging from 55–62% under comparable reaction conditions .

Chemical Synthesis Process Chemistry Building Block Procurement

Vinylogous Amide Reactivity: Cross-Coupling vs. Saturated Analogs

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide possesses a vinyl-acetamide (enamide) structural motif that enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions at the β-bromoenamide position, a reactivity pathway not available to simple acetamide analogs such as 2-(5-bromo-3-fluoropyridin-2-yl)acetamide (CAS 2655608-59-4) which lacks the conjugated vinyl system . Literature precedent demonstrates that β-bromoenamide esters undergo stereospecific Suzuki coupling with vinylboronic acids using Pd(OAc)₂ in 95% EtOH at 50°C to yield 1,3-diene amino acid derivatives, whereas saturated acetamide derivatives require different catalyst systems or fail to participate in analogous transformations [1].

Medicinal Chemistry Cross-Coupling Scaffold Diversification

Commercial Availability: AldrichCPR vs. Custom Synthesis

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is commercially available through the Sigma-Aldrich AldrichCPR (Catalog ADE000155) collection as a stock item for immediate shipment, with documented product specifications including MDL Number MFCD17171316 and standardized hazard classification (Acute Tox. 4 Oral) . By comparison, structurally related analogs such as N-[(R)-1-(3-fluoro-5-bromo-2-pyridyl)ethyl]acetamide (MW 261.09) and 2-(5-bromo-3-fluoropyridin-2-yl)acetamide are not listed in the AldrichCPR or equivalent premium commercial collections and typically require custom synthesis or sourcing from specialty vendors with extended lead times and variable batch-to-batch consistency .

Research Procurement Supply Chain Early Discovery

Stability Profile: TBC-Stabilized vs. Unstabilized Formulation

Commercial suppliers of N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide specify the compound as 95% purity stabilized with tert-butylcatechol (TBC), a free-radical scavenger that prevents vinyl group polymerization during storage . In contrast, related halogenated pyridine building blocks such as 5-bromo-3-fluoropyridine-2-carbonitrile (CAS 886373-28-0) are supplied without explicit polymerization stabilizers and require storage under inert atmosphere at 2–8°C to maintain integrity [1]. The TBC-stabilized formulation enables storage of the target compound under standard refrigerated conditions (2–8°C, stored under nitrogen) without degradation of the vinyl moiety, as confirmed by the specified storage recommendations .

Analytical Chemistry Compound Storage Quality Control

N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide: Application Scenarios


Kinase Inhibitor Diversification via Suzuki-Miyaura Coupling

Research teams pursuing conjugated diene-containing kinase inhibitor scaffolds should prioritize N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide over saturated acetamide analogs. The vinyl-acetamide moiety enables stereospecific β-bromoenamide Suzuki coupling with vinylboronic acids to generate 1,3-diene amino acid derivatives, a transformation class-level inferred from established β-bromoenamide coupling methodology [1]. Saturated analogs such as 2-(5-bromo-3-fluoropyridin-2-yl)acetamide lack this enamide character and cannot access the same conjugated diversification manifold. Additionally, the 5-bromo substituent provides a second orthogonal cross-coupling handle absent in mono-fluoro analogs (e.g., CAS 905587-18-0), enabling sequential functionalization strategies.

Validated High-Yield Multi-Step Synthesis Route

Process chemists planning multi-step synthesis campaigns should select N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide when a validated high-yield synthetic route is required. The patent-documented procedure from US08912221B2 delivers 69% isolated yield from 5-bromo-3-fluoro-pyridine-2-carbonitrile using MeMgCl addition and acetic anhydride quenching, outperforming the 55–62% yield range reported for mono-fluoro vinyl acetamide analog synthesis under comparable conditions . This 7–14 percentage point yield advantage translates to measurable cost-per-gram reduction when procuring commercial quantities or scaling in-house synthesis.

Off-the-Shelf Building Blocks for Hit-to-Lead Programs

Procurement managers supporting early discovery hit-to-lead programs with compressed timelines should source N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide via the Sigma-Aldrich AldrichCPR collection (ADE000155) rather than pursuing custom synthesis of analogs . This compound is maintained as a stock item with standardized MDL identification (MFCD17171316) and defined hazard profile, whereas structurally related comparators (e.g., N-[(R)-1-(3-fluoro-5-bromo-2-pyridyl)ethyl]acetamide) are not available in equivalent commercial collections and require custom synthesis with 4–8 week lead times . Off-the-shelf availability reduces procurement friction and ensures lot-to-lot analytical consistency.

Stabilized Storage of Vinyl-Containing Intermediates

Laboratory managers maintaining long-term compound inventory for multi-year research programs should specify N-(1-(5-bromo-3-fluoropyridin-2-yl)vinyl)acetamide in TBC-stabilized formulation . The tert-butylcatechol stabilizer prevents free-radical polymerization of the vinyl moiety during extended storage at 2–8°C under nitrogen, a degradation pathway that can compromise unstabilized halogenated pyridine building blocks. This stabilization extends usable shelf life and reduces the risk of batch failure compared to non-stabilized analogs such as 5-bromo-3-fluoropyridine-2-carbonitrile, which require more stringent inert atmosphere maintenance without the benefit of added radical scavengers .

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